molecular formula C14H16N2O2 B12334784 Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B12334784
M. Wt: 244.29 g/mol
InChI Key: HJOHUFXJQFNSLQ-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for the preparation of more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole structure . The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes. These methods offer advantages such as higher yields, shorter reaction times, and eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carboxylate stands out due to its unique structural properties, which allow for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)16(3)15-13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3

InChI Key

HJOHUFXJQFNSLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)C

Origin of Product

United States

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